Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate
CAS No.: 951887-87-9
Cat. No.: VC2293377
Molecular Formula: C16H22O6
Molecular Weight: 310.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951887-87-9 |
|---|---|
| Molecular Formula | C16H22O6 |
| Molecular Weight | 310.34 g/mol |
| IUPAC Name | ethyl 5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoate |
| Standard InChI | InChI=1S/C16H22O6/c1-5-22-16(18)8-6-7-12(17)11-9-14(20-3)15(21-4)10-13(11)19-2/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | WNJUNXCHRQLILQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C=C1OC)OC)OC |
| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC(=C(C=C1OC)OC)OC |
Introduction
Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trimethoxyphenyl group attached to a valerate moiety, which includes both an ester and a ketone functional group. This compound is significant in organic chemistry due to its role as an intermediate in the synthesis of more complex molecules and its potential applications in medicinal chemistry.
Synthesis Methods
Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate can be synthesized through esterification reactions. The general process involves the reaction of 5-(2,4,5-trimethoxyphenyl)-5-oxovaleric acid with ethanol under acidic conditions, typically using sulfuric acid as a catalyst.
Applications and Research Findings
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Medicinal Chemistry: This compound is valuable in medicinal chemistry due to its unique structural features, which can influence its interactions with biological targets. Its potential applications include the synthesis of drugs with specific pharmacological properties.
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Biological Activity: While specific biological activities of Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate are not well-documented, compounds with similar structures have shown potential in antimicrobial and anticancer research.
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Chemical Transformations: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are useful in synthesizing more complex molecules.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Density |
|---|---|---|---|---|
| Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate | C16H22O6 | 310.34 g/mol | 166-167 °C (0.3 Torr) | 1.112±0.06 g/cm³ |
| Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate | - | 256.25 g/mol | Not specified | Not specified |
| Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate | - | Not specified | Not specified | Not specified |
Future Research Directions
Future studies on Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate should focus on elucidating its biological activities, exploring its potential applications in drug development, and investigating its interactions with specific molecular targets. Additionally, optimizing synthesis methods to improve yield and purity would be beneficial for industrial applications.
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